Sodium butyrate-1-13C

Descripción general

Descripción

Sodium butyrate-1-13C is an isotopically labeled compound of butyric acid, a four-carbon short-chain fatty acid found in the human body. It is a metabolite of dietary fiber and is produced naturally in the human gut by bacterial fermentation. It is a valuable tool for metabolic studies because it is labeled with 13C, a stable isotope of carbon, which allows for its detection and quantification in biological samples. It has a variety of applications in scientific research and is used in studies of metabolism, physiology, and biochemistry.

Aplicaciones Científicas De Investigación

Immune Response and Disease Resistance in Crustaceans

Sodium butyrate enhances the innate immune response in crustaceans, showing potential as a feed additive. It has been found to improve survival rates in crayfish challenged with the White spot syndrome virus (WSSV), significantly reducing mortality and virus replication. This is attributed to the upregulation of immune-related genes and improved hemocyte activity, suggesting sodium butyrate's potential as an immunostimulant in aquaculture (Xiao, Zhang, Zhu, 2021).

Anti-Cancer Properties in Colorectal Cells

Sodium butyrate induces endoplasmic reticulum stress and autophagy in colorectal cancer cells, leading to apoptosis. This process involves the accumulation of acidic vesicles and autolysosomes, and the expression of autophagy-associated proteins. Inhibiting endoplasmic reticulum stress enhances sodium butyrate-induced apoptosis, providing insights into its anti-tumor mechanisms (Zhang et al., 2016).

Osteoarthritis Treatment Potential

Sodium butyrate has shown promise in treating osteoarthritis. It inhibits the up-regulation of matrix metalloproteinases (MMPs) induced by interleukin-1β, which are associated with the destruction of the articular cartilage matrix. This indicates its potential as a therapeutic agent for osteoarthritis, particularly in protecting against the degradation of type II collagen in human chondrocytes (Bo, Zhou, Wang, 2018).

Breast Cancer Cell Death Regulation

In breast cancer cells, sodium butyrate influences 15-lipoxygenase-1 (15-Lox-1) pathway, which plays a role in cancer cell growth. It increases the expression of 15-Lox-1 and the production of 13(S)HODE, contributing to cytotoxicity and apoptosis in breast cancer cells. This study provides evidence for sodium butyrate's effectiveness in controlling the growth of breast cancer cells (Salimi et al., 2016).

Anti-Inflammatory Effects in Bovine Macrophages

Sodium butyrate exhibits anti-inflammatory effects by down-regulating NF-κB, NLRP3 signaling pathways, and activating histone acetylation in bovine macrophages. It inhibits lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines and suppresses the activation of inflammatory pathways, suggesting its role in preventing inflammatory diseases like cow mastitis (Jiang et al., 2020).

Assessment of Milk Fat Content

Sodium butyrate, identified through 13C NMR spectroscopy, serves as a marker for milk fat content in fat blends. Its quantification helps in determining the amount of milk fat in complex fat mixtures, offering an efficient method for food quality control (Sacchi et al., 2018).

Growth Performance and Immune Response in Poultry

Dietary sodium butyrate has been studied for its effects on growth performance and immune response in broiler chickens. It improves growth under stress conditions and modulates the immune response, reducing tissue damage. This suggests sodium butyrate's potential as an alternative to antibiotic growth promoters in poultry farming (Zhang et al., 2011).

Inhibition of Melanoma Growth

Sodium butyrate inhibits B16 melanoma growth by suppressing tumor-associated macrophage differentiation and reducing pro-tumor macrophage factors. This highlights its potential role in melanoma epigenetic therapy (Xiong, Mou, Xiang, 2015).

Prostate Cancer Apoptosis Induction

In prostate cancer cells, sodium butyrate induces apoptosis and inhibits growth. It affects the expression of apoptosis-related genes and signaling pathways, suggesting its use in prostate cancer therapy (Mu et al., 2013).

Breast Cancer Cell Resistance to Treatment

Sodium butyrate has shown potential in treating breast cancer, with a specific population of cancer cells exhibiting resistance to treatment. These cells, characterized by stem cell properties, are affected by the expression of c-MET, indicating a complex interaction in cancer therapy (Sun et al., 2012).

Mecanismo De Acción

Target of Action

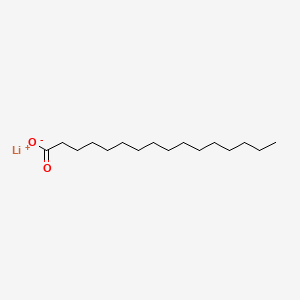

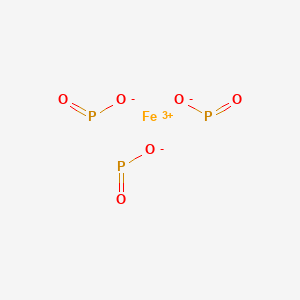

Sodium butyrate-1-13C, also known as Butyric acid-1-13C sodium salt, is a compound with the linear formula CH3(CH2)213CO2Na

Biochemical Pathways

Sodium butyrate-1-13C is involved in amino acids and short-chain fatty acid metabolism pathways . It’s important to note that these pathways are based on the closely related compound, sodium butyrate. The specific pathways affected by Sodium butyrate-1-13C may vary.

Result of Action

It inhibits the proliferation of cancer cells and induces apoptosis .

Propiedades

IUPAC Name |

sodium;(113C)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1/i4+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBOGIVSZKQAPD-VZHAHHFWSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[13C](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635809 | |

| Record name | Sodium (1-~13~C)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium butyrate-1-13C | |

CAS RN |

62601-04-1 | |

| Record name | Butanoic acid-1-13C-acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062601041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium (1-~13~C)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 62601-04-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(Diethylamino)ethoxy]aniline](/img/structure/B1603008.png)